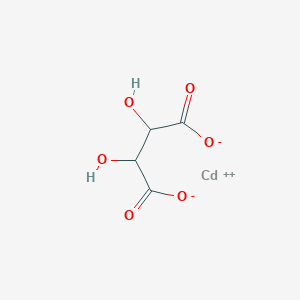

Cadmium 2,3-dihydroxybutanedioate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

While specific synthesis methods for Cadmium 2,3-dihydroxybutanedioate are not found, a general synthesis method for a Cadmium(II) compound involves a mixture of 4,4’-dicarboxy-2,2’-bipyridine, CdCl2, imidazole, and water, which is heated at 393.15 K for 2 days .Chemical Reactions Analysis

Cadmium ions can react with various substances. For instance, they can react with hydrogen sulfide to precipitate yellow-orange cadmium sulfide from basic, neutral, or weakly acidic solutions . They can also react with chlorine and bromine in aqueous solutions .Physical And Chemical Properties Analysis

Cadmium is a silvery, crystalline metal, resembling zinc. It is moderately active, and Cd²⁺ is colorless in solution and forms complex ions readily . Cadmium is nearly as soft as tin and, like tin, emits a crackling sound when bent; it can be rolled out into sheets .作用机制

Cadmium’s mechanism of action in biological systems involves interactions with peptides and proteins that indirectly cause damage to DNA or chromosomes . Cadmium-resistant bacteria have mechanisms such as efflux pumps encoded by the cadA and cadB gene systems, and functional groups such as amine, carboxyl, phosphate, and hydroxyl facilitate cadmium binding to the bacterial surface .

安全和危害

未来方向

Future research could focus on the use of cadmium-resistant bacteria for cadmium remediation, as well as the potential for genetic engineering, bioelectrochemical systems, microbial aggregates, and biosorption of cadmium by algae . Additionally, the development of theoretical and computational chemistry could provide further insights into the properties and behaviors of cadmium compounds .

属性

IUPAC Name |

cadmium(2+);2,3-dihydroxybutanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.Cd/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPZWFVHFXGHERV-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

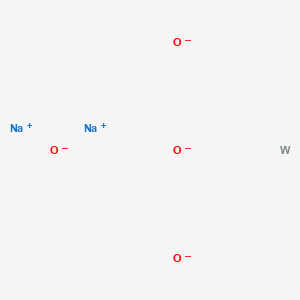

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Cd+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4CdO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20562074 |

Source

|

| Record name | Cadmium 2,3-dihydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10471-46-2 |

Source

|

| Record name | Cadmium 2,3-dihydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Silane, [(4-methoxyphenyl)methoxy]trimethyl-](/img/structure/B77189.png)

![1-([1,2,3]Triazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B77207.png)